Home > Products > Screening Compounds P121736 > N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-sulfonamide
N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-sulfonamide - 2097902-07-1

N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-sulfonamide

Catalog Number: EVT-2879880
CAS Number: 2097902-07-1
Molecular Formula: C19H20N4O2S
Molecular Weight: 368.46
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

This particular compound has been investigated for its potential as a serotonin receptor antagonist, specifically targeting the 5-HT6 receptor subtype. [] This receptor subtype is primarily found in the brain and is involved in various neurological functions, including cognition, mood, and sleep.

(S)-N-[[1-(2-phenylethyl) pyrrolidin-2-yl]methyl]-3-methylthiobenzamide

    • Compound Description: FPMINT is an inhibitor of equilibrative nucleoside transporters (ENTs). [] Studies have shown that it has a higher selectivity towards ENT2 compared to ENT1. [] FPMINT acts as an irreversible and non-competitive inhibitor, impacting the Vmax of [3H]uridine uptake in both ENT1 and ENT2 without affecting the Km. []

    3,3-difluoropyrrolidin-1-yl{(2S,4S)-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-2-yl}methanone (PF-00734200)

    • Compound Description: PF-00734200 acts as a dipeptidyl peptidase IV inhibitor and has undergone phase 3 clinical trials for treating type 2 diabetes. [, ] Its primary metabolic pathway involves hydroxylation at the 5' position of the pyrimidine ring, catalyzed by CYP2D6 and CYP3A4. [, ] PF-00734200 is absorbed rapidly, distributed into extravascular tissues, and eliminated through metabolism and renal clearance. [, ]

    (R)-N-{1-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]-pyrimidin-2-yl]-ethyl}-N-pyridin-3-yl-methyl-2-(4-trifluoromethoxyphenyl)-acetamide (AMG 487)

    • Compound Description: AMG 487 is an orally bioavailable antagonist of the chemokine (C-X-C motif) receptor 3 (CXCR3), known for its dose- and time-dependent pharmacokinetics in humans. [] Although exhibiting linear pharmacokinetics at lower doses, it demonstrates dose- and time-dependent kinetics at higher doses, particularly after multiple doses. [] This phenomenon is attributed to a decrease in AMG 487's oral clearance due to the inhibitory effect of its metabolite, M2 (O-deethylated AMG 487), on CYP3A. []

    N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine (NPPA)

    • Compound Description: NPPA is a potential template for drug design against chronic myelogenous leukemia (CML). [] Its design is based on the guanidinium nitrate salt and the corresponding enaminone. [] NPPA exhibits a layered crystalline structure due to π-π stacking interactions between the rings. [] Docking studies reveal a strong binding affinity of NPPA to the kinase enzyme (PDB ID 2hyy), suggesting its potential as a CML inhibitor. []

    N-[[2'-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]-4-(2-oxazolyl)[1,1'-biphenyl]- 2-yl]methyl]-N,3,3-trimethylbutanamide (BMS-207940)

    • Compound Description: BMS-207940 is a highly potent and orally active ET(A) selective antagonist. [] It exhibits significant improvement in binding affinity and selectivity for the ET(A) receptor compared to its predecessor. [] With a 100% bioavailability in rats, BMS-207940 demonstrates higher systemic clearance and volume of distribution than its analogue. [] Its potent ET(A) receptor antagonistic properties are evident in its ability to block big ET pressor responses in rats. []

    N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine (Compound 37d)

    • Compound Description: Compound 37d has demonstrated potent inhibitory activity against cyclin-dependent kinases (CDKs) 1, 2, 4, 8, and 9, making it a potential therapeutic candidate for hematological malignancies (HM). [] The compound effectively arrests the cell cycle and induces apoptosis by activating PARP and caspase 3. [] Notably, Compound 37d exhibits antitumor efficacy in multiple HM mice xenograft models without significant toxicity, suggesting its potential for treating specific hematologic malignancies. []

    6-[(3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943)

    • Compound Description: PF-04447943 is a brain-penetrant PDE9A inhibitor under investigation in clinical trials for cognitive disorders. [] Its selectivity for PDE9A over other PDEs arises from targeting key residue differences between the PDE9A and PDE1C catalytic sites. [] It elevates cGMP levels in rodent brains and CSF and demonstrates procognitive activity in rodent models and synaptic stabilization in an amyloid precursor protein (APP) transgenic mouse model. []

    N-(4,6-Disubstituted pyrimidin-2-yl)-N′-(1-methyl-3-ethyl-4-chloropyrazol-5-yl)formyl(thio)urea

    • Compound Description: These are a class of compounds synthesized from 1-methyl-3-ethyl-4-chloropyrazol-5-yl formic acid and 2-amino-4,6-disubstituted pyrimidine. [] Bioassays indicate they lack strong acaricidal activity but demonstrate some level of herbicidal activity, particularly against Barnyard grass. []

    10. N-(adamantan-1-yl)-5-(dimethylamino)naphthalene-1-sulfonamide * Compound Description: This compound has been structurally characterized using X-ray diffraction, revealing its crystallographic details. []* Relevance: This molecule, like N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-sulfonamide, incorporates a naphthalene-1-sulfonamide moiety, suggesting a potential common structural feature influencing its properties or interactions.

    N-{2-[(2-dimethylaminoethyl)-methyl-amino]-5-[4-(1-methyl-1H-indol-3-yl)-pyrimidin-2-ylamino]-4-methoxyphenyl}-acrylamide dichloroacetate

    • Compound Description: This compound has been designed as a novel EGFR inhibitor for potential application in cancer treatment. []

    4-methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-yl-ylamino)-benzamide

    • Compound Description: This compound exists in different crystalline forms, including a dihydrate hydrochloride salt (Form A) and a sulfate salt (Form A), as well as an amorphous form. [, ] These different forms may have different physical and chemical properties, which could affect their pharmaceutical properties.

    N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib)

    • Compound Description: Acrizanib is a VEGFR-2 inhibitor designed for topical ocular delivery as a therapy for neovascular age-related macular degeneration. [] It has demonstrated potency and efficacy in rodent choroidal neovascularization (CNV) models and limited systemic exposure after topical ocular administration. [] With multiple formulation options and an acceptable rabbit ocular PK profile, it represents a potential alternative to the current standard of care involving intravitreal injections. []

    (((2-(Pyrrolidin-1-yl)ethyl)imino)methyl)naphthalen-2-ol (HL)

    • Compound Description: This compound is a Schiff base that serves as a ligand in the synthesis of copper(II) and cobalt(III) complexes. [] The complexes exhibit varying degrees of urease inhibition, with the copper complexes showing higher potency. []
    • Compound Description: This series of compounds, particularly derivative IX-3g, exhibited potent fungicidal activity against Phytophthora capsici. [, ] These compounds were developed based on lead compounds V-1 and V-2, with modifications to the thiazole moiety. [, ] The strong in vivo antifungal activity of IX-3g marks it as a potential candidate for managing diseases caused by P. capsici. [, ]

    N-(1H-indol-5-yl)naphthalene-1-sulfonamide

    • Compound Description: This compound serves as a base structure for developing derivatives that act as serotonin receptor antagonists, particularly targeting the 5HT6 receptor. [] These derivatives are investigated for their potential in treating disorders of the central nervous system. []

    17. 1-(2-Methyl-1,2,3,4-tetrahydroquinolin-4-yl) pyrrolidin-2-ones* Compound Description: This group of compounds was synthesized using a BiCl3-catalyzed imino Diels–Alder cycloaddition reaction. [, ] The reaction utilizes readily available starting materials: aniline, N-vinyl pyrrolidin-2-one, and a nitrobenzaldehyde derivative. [, ]* Relevance: While structurally distinct from N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-sulfonamide, both share a pyrrolidin-2-one group. This common structural motif might contribute to similar molecular interactions or influence their pharmacological profiles.

    18. (E)-2-((2-(pyrimidin-2-yl)hydrazono)methyl)quinolin-1-ium perchlorate* Compound Description: This compound has been crystallized, and its structure has been elucidated through X-ray diffraction studies. []* Relevance: Like N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-sulfonamide, this molecule contains a pyrimidine ring. Although the overall structures and the connections to other groups differ, the shared pyrimidine ring suggests a potential for similar intermolecular interactions or physicochemical properties.

    Properties

    CAS Number

    2097902-07-1

    Product Name

    N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-sulfonamide

    IUPAC Name

    N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]naphthalene-1-sulfonamide

    Molecular Formula

    C19H20N4O2S

    Molecular Weight

    368.46

    InChI

    InChI=1S/C19H20N4O2S/c24-26(25,18-10-3-7-15-6-1-2-9-17(15)18)22-14-16-8-4-13-23(16)19-20-11-5-12-21-19/h1-3,5-7,9-12,16,22H,4,8,13-14H2

    InChI Key

    VISHSAUYQDMSNJ-UHFFFAOYSA-N

    SMILES

    C1CC(N(C1)C2=NC=CC=N2)CNS(=O)(=O)C3=CC=CC4=CC=CC=C43

    Solubility

    not available

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.